1-(1,2-Dimethylindol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione
Description
1-(1,2-Dimethylindol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione is a synthetic compound featuring a bis-ethylene dione core linked to a 1,2-dimethylindole moiety and a 2-methoxyphenyl-substituted piperazine. The piperazine moiety, substituted with a 2-methoxyphenyl group, may confer selectivity toward neurotransmitter receptors, particularly serotonin or dopamine receptors, due to the ortho-methoxy group’s steric and electronic effects. This compound’s structural complexity suggests applications in drug discovery, particularly for central nervous system (CNS) disorders.
Properties
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-21(17-8-4-5-9-18(17)24(16)2)22(27)23(28)26-14-12-25(13-15-26)19-10-6-7-11-20(19)29-3/h4-11H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLMBFSHMBNABF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Dimethylindol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, such as 2-methylindole, through electrophilic substitution reactions.
Attachment of the Piperazine Ring: This can be achieved by reacting the indole derivative with a piperazine compound under appropriate conditions, such as in the presence of a base.
Introduction of the Methoxyphenyl Group: This step might involve a nucleophilic substitution reaction where the piperazine derivative is reacted with a methoxyphenyl halide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-Dimethylindol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, acids, or bases depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole oxides, while reduction could produce indole amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-(1,2-Dimethylindol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Table 1: Structural Features of Ethane-1,2-dione Derivatives
Key Observations :
- The 2-methoxyphenyl group on piperazine provides ortho-substitution, unlike para-substituted analogs (e.g., 4-fluorophenyl in 3e ), which may alter receptor binding kinetics due to steric hindrance.
- Piperazine replacements (e.g., morpholine in ) reduce nitrogen count, affecting hydrogen-bonding capacity and solubility.
Physicochemical Properties
Table 2: Calculated and Experimental Properties
Key Observations :
Biological Activity
1-(1,2-Dimethylindol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including receptor interactions, anti-cancer properties, and neuropharmacological effects.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:
- Indole moiety : Known for its role in various biological processes.
- Piperazine ring : Commonly associated with psychoactive effects and receptor binding.
Receptor Binding Affinity
Research indicates that this compound interacts with several neurotransmitter receptors, notably:
- Serotonin Receptors : Studies have shown that derivatives containing the piperazine moiety exhibit high affinity for serotonin receptors (5-HT1A and 5-HT2A) .
- Table 1: Receptor Binding Affinity
Receptor Type Binding Affinity (Ki) 5-HT1A <50 nM 5-HT2A <100 nM
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
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Human Breast Cancer Cells : Exhibited IC50 values in the low micromolar range.
- Table 2: Cytotoxicity Data
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 5.6 HeLa (Cervical Cancer) 7.3
These findings suggest that the compound may induce apoptosis through mechanisms involving oxidative stress and modulation of apoptotic pathways.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neuropsychiatric disorders. It may enhance dopaminergic and serotonergic signaling, which is crucial in conditions like depression and anxiety.
Case Studies
Several case studies have been conducted to evaluate the therapeutic efficacy of similar compounds:
- Case Study on Anxiety Disorders : A derivative of the piperazine scaffold showed promising results in reducing anxiety-like behaviors in animal models .
- Study on Depression Models : Compounds with similar structures demonstrated significant antidepressant-like effects in rodent models, indicating a potential pathway for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
